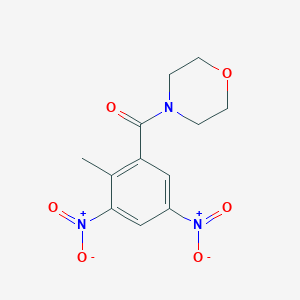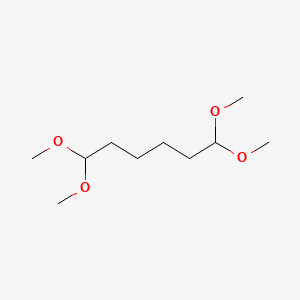
8,19-Epoxy-3-beta,5,19-trihydroxy-5-beta-card-20(22)-enolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE is a complex organic compound that belongs to the class of cardenolides. These compounds are known for their biological activity, particularly in the context of cardiac glycosides, which have significant medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE typically involves multiple steps, including the formation of the epoxy group and the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include epoxidizing agents like m-chloroperbenzoic acid (m-CPBA) and hydroxylating agents such as osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production methods for such complex compounds often involve biotechnological approaches, including the use of microbial fermentation or plant cell cultures. These methods can be more efficient and environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy and hydroxyl groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its role in cellular processes and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential, particularly in the treatment of heart conditions.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, as a cardiac glycoside, it might inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.
Comparison with Similar Compounds
Similar Compounds
Digitoxin: Another cardiac glycoside with similar biological activity.
Ouabain: Known for its potent effects on the heart.
Digoxin: Widely used in the treatment of heart failure and atrial fibrillation.
Uniqueness
8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE is unique due to its specific structural features, such as the epoxy group and multiple hydroxyl groups, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C23H32O6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(13,15,18-trihydroxy-5-methyl-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-6-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H32O6/c1-20-6-5-17-22-7-4-14(24)11-21(22,27)8-9-23(17,29-19(22)26)16(20)3-2-15(20)13-10-18(25)28-12-13/h10,14-17,19,24,26-27H,2-9,11-12H2,1H3 |
InChI Key |
LEXZZTKQKOEXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C4(C1CCC2C5=CC(=O)OC5)CCC6(C3(CCC(C6)O)C(O4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)


![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)


![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)



